molecular formula C11H15F2N5 B11740222 N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11740222
M. Wt: 255.27 g/mol
InChI Key: NYBKRIXIKIQIPI-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, under basic conditions.

    Methylation: The final step involves the methylation of the pyrazole rings using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine
  • N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine

Uniqueness

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H15F2N5/c1-8-3-11(17(2)16-8)14-4-9-5-15-18(6-9)7-10(12)13/h3,5-6,10,14H,4,7H2,1-2H3

InChI Key

NYBKRIXIKIQIPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CN(N=C2)CC(F)F)C

Origin of Product

United States

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